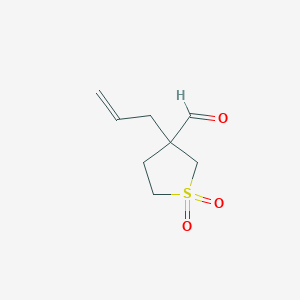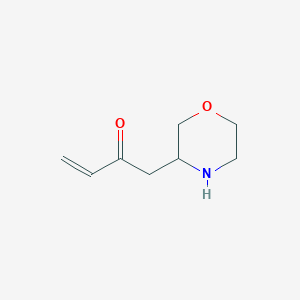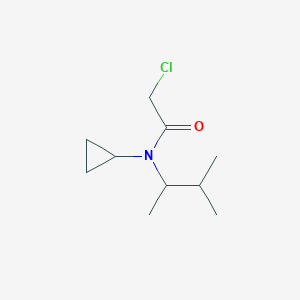
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide is an organic compound with the molecular formula C10H18ClNO. It is a derivative of acetamide, characterized by the presence of a chloro group, a cyclopropyl group, and a 3-methylbutan-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropylamine+2-chloroacetyl chloride→2-chloro-N-cyclopropylacetamide
This intermediate is then reacted with 3-methylbutan-2-amine under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted acetamides.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropyl and 3-methylbutan-2-yl groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 2-chloro-N-cyclopropylacetamide
- N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide
Comparison
Compared to similar compounds, 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide is unique due to the presence of both the cyclopropyl and 3-methylbutan-2-yl groups. These groups confer distinct chemical and physical properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H18ClNO |
|---|---|
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18ClNO/c1-7(2)8(3)12(9-4-5-9)10(13)6-11/h7-9H,4-6H2,1-3H3 |
Clave InChI |
OOEMRNHPYOXAIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)N(C1CC1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


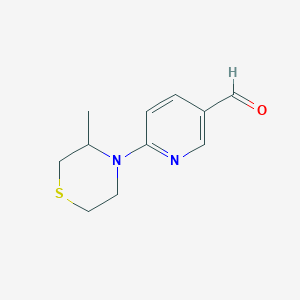

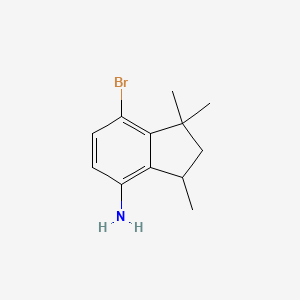

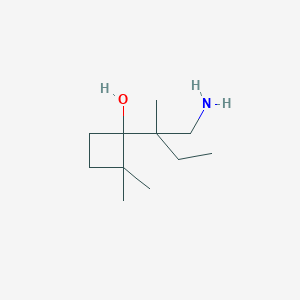
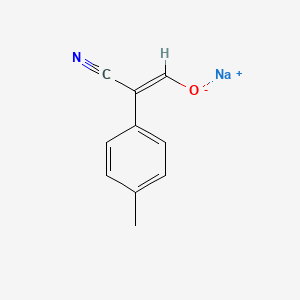
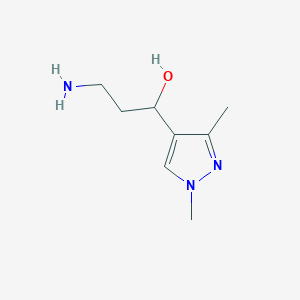
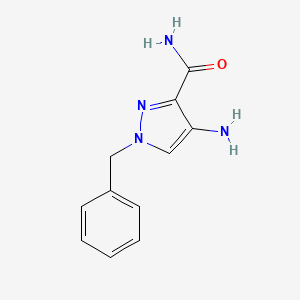
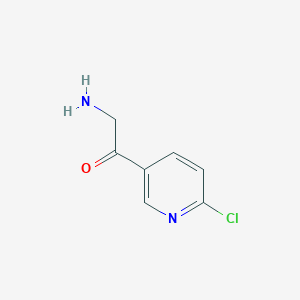
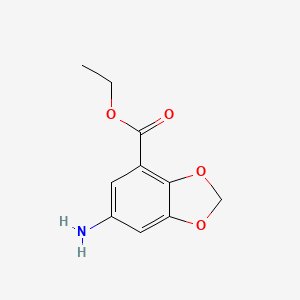
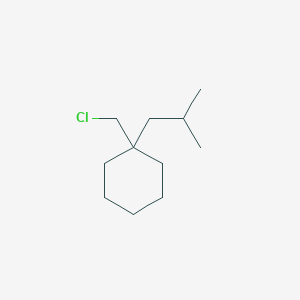
![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
